molecular formula C22H30N4O2 B11569489 [1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-yl]-(2,3-dimethoxy-benzyl)-amine

[1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-yl]-(2,3-dimethoxy-benzyl)-amine

Cat. No.: B11569489
M. Wt: 382.5 g/mol
InChI Key: PJJFYCLVBRWZBW-UHFFFAOYSA-N
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Description

[1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-yl]-(2,3-dimethoxy-benzyl)-amine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a dimethoxybenzyl group, which can influence its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-yl]-(2,3-dimethoxy-benzyl)-amine typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The introduction of the diethylamino-ethyl group can be achieved through alkylation reactions using suitable alkyl halides under basic conditions. The final step involves the attachment of the dimethoxybenzyl group, which can be accomplished through nucleophilic substitution reactions using appropriate benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-yl]-(2,3-dimethoxy-benzyl)-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the benzyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, benzyl halides, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds.

Scientific Research Applications

[1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-yl]-(2,3-dimethoxy-benzyl)-amine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of [1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-yl]-(2,3-dimethoxy-benzyl)-amine involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, influencing their activity. The dimethoxybenzyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[(2,3-dimethoxyphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C22H30N4O2/c1-5-25(6-2)14-15-26-19-12-8-7-11-18(19)24-22(26)23-16-17-10-9-13-20(27-3)21(17)28-4/h7-13H,5-6,14-16H2,1-4H3,(H,23,24)

InChI Key

PJJFYCLVBRWZBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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